molecular formula C21H21Cl2N3O2S B2579008 2-{[2,5-BIS(4-CHLOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE CAS No. 901241-76-7

2-{[2,5-BIS(4-CHLOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE

Cat. No.: B2579008
CAS No.: 901241-76-7
M. Wt: 450.38
InChI Key: CDVIGXGWQDBINV-UHFFFAOYSA-N
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Description

2-{[2,5-BIS(4-CHLOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring substituted with chlorophenyl groups and a methoxypropylacetamide moiety. Its distinctive chemical properties make it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2,5-BIS(4-CHLOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through the condensation of glyoxal with ammonia and formaldehyde.

    Substitution with Chlorophenyl Groups: The imidazole ring is then substituted with 4-chlorophenyl groups using a Friedel-Crafts alkylation reaction.

    Thioether Formation: The substituted imidazole undergoes a reaction with a thiol compound to form the thioether linkage.

    Acetamide Formation: Finally, the compound is reacted with 3-methoxypropylamine to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[2,5-BIS(4-CHLOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

2-{[2,5-BIS(4-CHLOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{[2,5-BIS(4-CHLOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[2,5-BIS(4-CHLOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYPROPYL)ACETAMIDE
  • **2-{[2,5-BIS(4-CHLOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(4-METHOXYPROPYL)ACETAMIDE

Uniqueness

The unique structure of 2-{[2,5-BIS(4-CHLOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE, particularly the positioning of the methoxypropyl group, imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where similar compounds may not be as effective.

Biological Activity

2-{[2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl]sulfanyl}-N-(3-methoxypropyl)acetamide is a synthetic compound belonging to the imidazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, and enzyme inhibitory properties, supported by relevant case studies and research findings.

  • Molecular Formula : C20H19Cl2N3O2S
  • Molecular Weight : 436.4 g/mol
  • CAS Number : 901240-32-2

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study evaluating various imidazole derivatives found that several compounds demonstrated moderate to strong activity against pathogenic bacteria such as Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and function.

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CEscherichia coliWeak

Antifungal Activity

Imidazole derivatives are also recognized for their antifungal properties. In vitro studies have shown that similar compounds can inhibit the growth of various fungal strains by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes. This mechanism is comparable to that of established antifungal agents like fluconazole.

Enzyme Inhibition

The compound has been assessed for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. AChE inhibitors are vital for treating neurodegenerative diseases like Alzheimer's. In a comparative study, derivatives showed IC50 values ranging from 0.63 µM to 6.28 µM against AChE, indicating potent inhibitory effects .

EnzymeIC50 (µM)Reference
Acetylcholinesterase0.63 - 6.28Study
UreaseStrong InhibitionStudy

Case Studies

  • Study on Antibacterial Efficacy : A series of synthesized imidazole derivatives were tested against multiple bacterial strains. The study concluded that compounds with a similar structure to this compound exhibited promising antibacterial activity, particularly against Gram-positive bacteria.
  • Enzyme Inhibition Research : Another investigation focused on the enzyme inhibition profile of various imidazole derivatives, revealing that several compounds significantly inhibited urease activity, which is crucial for the treatment of urease-related infections.

Properties

IUPAC Name

2-[[2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl]sulfanyl]-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2N3O2S/c1-28-12-2-11-24-18(27)13-29-21-19(14-3-7-16(22)8-4-14)25-20(26-21)15-5-9-17(23)10-6-15/h3-10H,2,11-13H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVIGXGWQDBINV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CSC1=C(NC(=N1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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